1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid
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Overview
Description
1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a fluorophenyl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
N-Alkylation: The indole core is then alkylated with a fluorophenylmethyl halide in the presence of a base to introduce the fluorophenylmethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
5-fluoroindole: A fluorinated indole derivative with different substitution pattern.
Indole-2-carboxylic acid: Lacks the fluorophenylmethyl group but shares the carboxylic acid functionality.
Uniqueness: 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid is unique due to the presence of the fluorophenylmethyl group, which may impart distinct chemical and biological properties compared to other indole derivatives. This structural feature can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDOYFJXQVZCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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